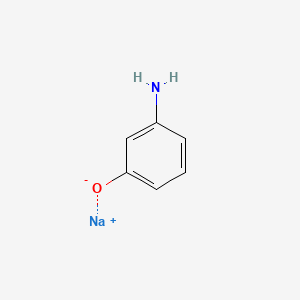

Phenol, 3-amino-, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenol, 3-amino-, sodium salt is a useful research compound. Its molecular formula is C6H6NNaO and its molecular weight is 131.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

- Drug Development : Sodium 3-aminophenolate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are used in the formulation of drugs targeting conditions such as inflammation and cancer. For instance, compounds derived from 3-aminophenol have shown potential as anti-inflammatory agents and analgesics .

- Analytical Chemistry : The compound is utilized in spectrophotometric methods for the quantification of various substances in pharmaceutical formulations. A study highlighted a selective method for estimating active pharmaceutical ingredients using sodium 3-aminophenolate as a reagent, demonstrating its utility in quality control processes .

Organic Synthesis Applications

Sodium 3-aminophenolate acts as a nucleophilic reagent in organic reactions, facilitating nucleophilic substitutions and other transformations. Its role as a catalyst in various organic reactions has been well-documented:

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Aqueous NaOH | High | |

| Condensation Reactions | Varies (temperature & solvent) | Moderate | |

| Rearrangement | Elevated temperatures | Variable |

Case Study 1: Synthesis of Pharmaceuticals

A notable study explored the synthesis of analgesic compounds from sodium 3-aminophenolate. The researchers reported that using this compound as a precursor allowed for efficient production of several analgesics with minimal side reactions. The yield was significantly improved compared to traditional methods that employed more complex reagents .

Case Study 2: Spectrophotometric Analysis

In another investigation, sodium 3-aminophenolate was employed in a novel spectrophotometric method for determining the concentration of active ingredients in pharmaceutical products. This method demonstrated high selectivity and sensitivity, proving beneficial for routine quality control in pharmaceutical laboratories .

Environmental Applications

Beyond its pharmaceutical and synthetic uses, sodium 3-aminophenolate has been recognized for its potential in environmental applications. It can act as an effective reagent for detecting pollutants due to its reactivity with various environmental contaminants. The compound's strong oxidizing properties make it suitable for use in water treatment processes to degrade organic pollutants .

Chemical Reactions Analysis

Acid-Base Reactions

Sodium 3-aminophenolate undergoes reversible acid-base reactions due to its ionic phenoxide group.

-

Protonation : Reacts with strong acids (e.g., HCl) to regenerate 3-aminophenol:

C₆H₆NNaO+HCl→C₆H₇NO+NaClThis reaction confirms the compound’s basicity in aqueous solutions .

-

Alkaline Stability : Stable in basic conditions but decomposes in acidic media, releasing phenolic -OH and NH₂ groups .

Electrophilic Aromatic Substitution (EAS)

The phenoxide group strongly activates the aromatic ring, directing electrophiles to the ortho and para positions relative to the -O⁻ group. The amino group (-NH₂) further enhances electron density, favoring substitution at positions 4 and 6 (meta to -NH₂).

Azo Coupling with Diazonium Salts

In alkaline conditions, sodium 3-aminophenolate reacts with diazonium salts (e.g., benzene diazonium chloride) to form azo dyes :

C₆H₆NNaO+Ar-N₂⁺→C₆H₅N(O⁻)N=N-Ar+Na⁺+H⁺

Redox Reactions

The amino group undergoes oxidation under specific conditions:

-

Oxidation with KMnO₄/H₂SO₄ : Forms 3-aminocyclohexadienone derivatives.

-

Autoxidation : Exposure to air leads to gradual darkening due to quinone formation .

Condensation Reactions

The amino group participates in nucleophilic reactions:

-

Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) to form imines:

C₆H₆NNaO+R-CHO→C₆H₅N(O⁻)CH-R+H₂O -

Acetylation : Reacts with acetic anhydride to yield N-acetyl derivatives.

Coordination Chemistry

The phenoxide and amino groups act as ligands in metal complexes:

-

With Fe³⁺ : Forms a deep violet complex (λmax=580nm).

Key Mechanistic Insights

Properties

CAS No. |

38171-54-9 |

|---|---|

Molecular Formula |

C6H6NNaO |

Molecular Weight |

131.11 g/mol |

IUPAC Name |

sodium;3-aminophenolate |

InChI |

InChI=1S/C6H7NO.Na/c7-5-2-1-3-6(8)4-5;/h1-4,8H,7H2;/q;+1/p-1 |

InChI Key |

VLDROEPDJWRSGR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC(=C1)[O-])N.[Na+] |

Related CAS |

591-27-5 (Parent) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.